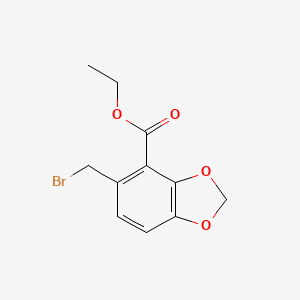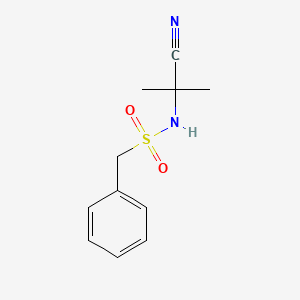
4-(Chloromethyl)benzoic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Chloromethyl)benzoic anhydride is an organic compound with the molecular formula C16H12Cl2O3. It is a derivative of benzoic acid and contains a chloromethyl group attached to the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of 4-(Chloromethyl)benzoic anhydride typically involves the chlorination of 4-methylbenzoic acid followed by the formation of the anhydride. One common method involves the use of dibenzoyl peroxide as a catalyst for the chlorination step, which converts 4-methylbenzoic acid to 4-(chloromethyl)benzoic acid. This intermediate is then reacted with oxalyl chloride in the presence of a catalyst such as dimethylformamide (DMF) to form the anhydride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques helps in achieving the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Chloromethyl)benzoic anhydride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form benzoic acid derivatives.
Reduction Reactions: Reduction of the anhydride can yield corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of amides, esters, or ethers.
Oxidation: Formation of benzoic acid or its derivatives.
Reduction: Formation of benzyl alcohol or other reduced compounds.
Wissenschaftliche Forschungsanwendungen
4-(Chloromethyl)benzoic anhydride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, polymers, and materials.
Wirkmechanismus
The mechanism of action of 4-(Chloromethyl)benzoic anhydride involves its reactivity with nucleophiles due to the presence of the electrophilic chloromethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is influenced by the electronic effects of the benzene ring and the anhydride functional group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Chloromethyl)benzoic acid
- 4-(Chloromethyl)benzyl alcohol
- 4-(Chloromethyl)benzoyl chloride
Uniqueness
4-(Chloromethyl)benzoic anhydride is unique due to its anhydride functional group, which imparts distinct reactivity compared to its acid, alcohol, and chloride counterparts. This makes it a valuable intermediate in organic synthesis and industrial applications.
Eigenschaften
CAS-Nummer |
189037-78-3 |
|---|---|
Molekularformel |
C16H12Cl2O3 |
Molekulargewicht |
323.2 g/mol |
IUPAC-Name |
[4-(chloromethyl)benzoyl] 4-(chloromethyl)benzoate |
InChI |
InChI=1S/C16H12Cl2O3/c17-9-11-1-5-13(6-2-11)15(19)21-16(20)14-7-3-12(10-18)4-8-14/h1-8H,9-10H2 |
InChI-Schlüssel |
UYTHXLPLGPBBTQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CCl)C(=O)OC(=O)C2=CC=C(C=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Hydroxy-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B12572391.png)
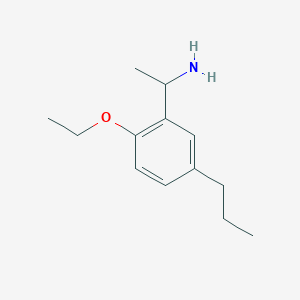

![Bicyclo[4.2.0]octa-1(8),2,4,6-tetraene-7-carbonyl chloride](/img/structure/B12572406.png)
![Urea, N-5-isoquinolinyl-N'-[2-[4-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B12572411.png)
![N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12572423.png)
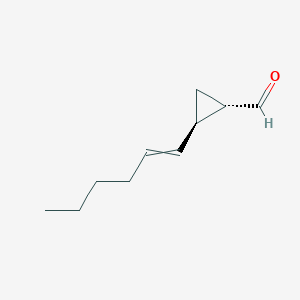
![2-[(Naphthalen-2-yl)sulfanyl]anthracene](/img/structure/B12572452.png)
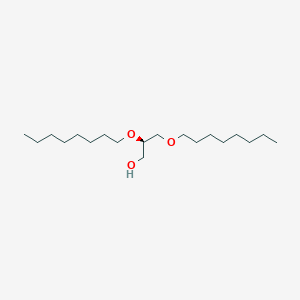
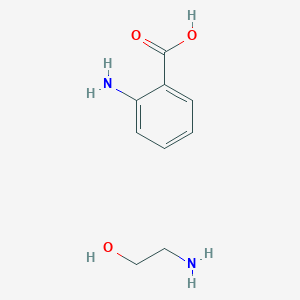
![Ethyl 3,4-dihydro-4-methyl-2H-pyrido[3,2-B][1,4]oxazine-2-carboxylate](/img/structure/B12572467.png)
![Methyl 4-[2-(dimethylhydrazinylidene)ethyl]benzoate](/img/structure/B12572475.png)
